An In-Depth Technical Guide to the Basic Properties of (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane
An In-Depth Technical Guide to the Basic Properties of (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane is a chiral heterocyclic compound of growing interest in medicinal chemistry and drug discovery. Its rigid spirocyclic framework and chiral center offer unique opportunities for the design of novel therapeutic agents with high specificity and efficacy. A thorough understanding of its fundamental physicochemical properties, particularly its basicity, is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive analysis of the core basic properties of (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane, including an estimation of its pKa value based on structural analogs, a discussion of its anticipated solubility, and an overview of its expected reactivity. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of its basicity, empowering researchers to validate and expand upon the foundational knowledge presented herein.
Introduction: The Significance of (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a key structural motif in a variety of biologically active molecules. The introduction of a methyl group at the 7-position in the (S)-configuration imparts chirality and conformational rigidity, which can be crucial for stereospecific interactions with biological targets. The basicity of the tertiary amine within this structure is a critical determinant of its behavior in physiological environments. It governs the extent of protonation at physiological pH, thereby influencing properties such as solubility, membrane permeability, and binding interactions with enzymes and receptors. An accurate assessment of the basic properties of (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane is therefore essential for its rational application in drug design and development.
Core Basic Properties: An Estimation
Predicted pKa Value
The basicity of an amine is quantified by the pKa of its conjugate acid. For (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane, the nitrogen atom is a tertiary amine within a piperidine ring. The key structural elements influencing its basicity are the N-methyl group and the spirocyclic system.
To estimate the pKa, we can consider the following analogs:
-
N-methylpiperidine: This compound features a tertiary amine in a six-membered ring, similar to the target molecule. The pKa of N-methylpiperidine is reported to be approximately 10.08 to 10.1.[1][2][3][4]
-
2-Methylpiperidine: This secondary amine has a pKa of around 11.11. While it is a secondary amine, the presence of a methyl group on the piperidine ring provides insight into the electronic effects of alkyl substitution.[5]
The spirocyclic nature of (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane can also influence basicity. The incorporation of an oxygen atom in a spirocycle can reduce the basicity of a nearby amine by approximately one pKa unit due to the electron-withdrawing inductive effect of the oxygen atom.[6] However, in the target molecule, the oxygen atoms are part of a ketal group and are relatively distant from the nitrogen atom, suggesting their inductive effect on the amine's basicity will be minimal.
Considering these factors, the pKa of the conjugate acid of (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane is predicted to be in a similar range to that of N-methylpiperidine.
Table 1: Estimated Physicochemical Properties of (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane
| Property | Estimated Value | Rationale |
| pKa | 10.0 - 10.5 | Based on the pKa of N-methylpiperidine[1][2][3][4] and considering minor steric and electronic effects from the spirocyclic system. |
| Solubility | ||
| Water | Miscible to Highly Soluble | The presence of the tertiary amine allows for protonation and formation of soluble salts in aqueous media. The parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, is soluble in water.[7] |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | High to Miscible | The amine nitrogen can act as a hydrogen bond acceptor.[8] |
| Polar Aprotic Solvents (e.g., DMSO, THF) | High | Favorable dipole-dipole interactions are expected.[8] |
| Nonpolar Solvents (e.g., Hexane) | Limited | The polar nature of the amine and the dioxolane ring will limit solubility in very nonpolar solvents.[8] |
Anticipated Solubility Profile
The solubility of (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane is expected to be influenced by its polarity and ability to form hydrogen bonds. As a tertiary amine, it can be readily protonated to form salts, which will significantly enhance its aqueous solubility. The parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, is reported to be soluble in water.[7] The addition of a methyl group is unlikely to drastically alter this property.
In organic solvents, its solubility is predicted to be high in polar protic and aprotic solvents due to its ability to participate in hydrogen bonding and dipole-dipole interactions.[8] Conversely, its solubility in nonpolar solvents like hexane is expected to be limited.
Expected Reactivity
The reactivity of (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane is primarily dictated by the lone pair of electrons on the nitrogen atom, making it a nucleophile and a base.
-
As a Base: It will readily react with acids to form the corresponding ammonium salt. This is the fundamental principle behind its basicity.
-
As a Nucleophile: The nitrogen atom can participate in nucleophilic substitution and addition reactions. For example, it can react with electrophiles such as alkyl halides. The reactivity will be similar to other N-substituted piperidines.[9][10]
-
Stability of the Spiroketal: The 1,4-dioxaspiro[4.5]decane moiety is a ketal, which is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal the corresponding ketone. The kinetics of this hydrolysis will depend on the specific acidic conditions employed.
Experimental Determination of Basicity
While estimations are valuable, precise experimental determination of the pKa is crucial for many applications. The following are detailed protocols for three common methods for pKa determination of amines.
Potentiometric Titration
This is a highly accurate and widely used method for determining pKa values.[11][12]
Caption: Workflow for pKa determination by NMR spectroscopy.
-
Sample Preparation: Prepare a series of samples of (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane in a suitable buffer system that covers the expected pKa range (e.g., pH 8 to 12). The solvent should contain a sufficient amount of D₂O for the NMR lock signal.
-
NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Data Analysis: Identify a proton signal whose chemical shift is sensitive to the protonation state of the nitrogen atom (e.g., the N-methyl protons or the protons alpha to the nitrogen). Plot the chemical shift of this proton as a function of pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve. [13]
UV-Vis Spectrophotometry
This method is applicable if the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra. [14][15][16]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
-
Sample Preparation: Prepare a series of buffered solutions with known pH values covering a range around the estimated pKa. Add a constant concentration of (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane to each buffer.
-
Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution.
-
Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients against the pH. The pKa can be determined from the inflection point of the resulting titration curve. [14][15]
Synthesis Outline
A specific, detailed synthesis for (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane is not widely published. However, a plausible synthetic route can be devised based on known transformations of similar structures. A potential approach could involve the reductive amination of 1,4-dioxa-8-azaspiro[4.5]decan-7-one with a chiral amine, followed by N-methylation. Alternatively, an asymmetric synthesis could be developed from chiral starting materials. The synthesis of the parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, has been reported. [17]The synthesis of related 1-azaspiro[4.5]decane structures has also been described and can serve as a reference for developing a route to the target molecule. [18]
Conclusion
(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane is a molecule with significant potential in drug discovery. Its basicity is a key parameter that dictates its behavior in biological systems. Based on structural analogy, its pKa is estimated to be in the range of 10.0-10.5. This guide provides a framework for understanding and experimentally determining this crucial property. The detailed protocols for potentiometric titration, NMR spectroscopy, and UV-Vis spectrophotometry offer researchers the tools to obtain precise and accurate pKa values, which are indispensable for the advancement of medicinal chemistry programs centered on this promising scaffold.
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![Chemical structure of (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](https://i.imgur.com/8aZ2kY1.png)
